molecular formula C8H15N3O2 B1344355 1-Acetylpiperidine-3-carbohydrazide CAS No. 1098343-82-8

1-Acetylpiperidine-3-carbohydrazide

Cat. No. B1344355
CAS RN: 1098343-82-8
M. Wt: 185.22 g/mol
InChI Key: YMBNGADTTDLKJH-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C8H15N3O2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of compounds similar to 1-Acetylpiperidine-3-carbohydrazide, such as carbohydrazides, often involves reactions with various reactants . For instance, cyanoacetic acid hydrazide, a commercially available substituted hydrazide, can act as an ambident nucleophile, reacting with various reactants to synthesize a variety of polyfunctional heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of compounds like 1-Acetylpiperidine-3-carbohydrazide can be determined using techniques like X-ray single crystal diffraction . For instance, carbohydrazide, a similar compound, has been synthesized and its single crystal has been cultured with the slow evaporation method .


Chemical Reactions Analysis

1-Acetylpiperidine-3-carbohydrazide, like other similar compounds, can participate in various chemical reactions. For instance, organophotocatalysed synthesis of 2-piperidinones, a type of six-membered N-containing heterocycle, has been achieved in one step via a [1 + 2 + 3] strategy .

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase IV

1-Acetylpiperidine-3-carbohydrazide derivatives have been studied for their potential in inhibiting dipeptidyl peptidase IV (DPP IV), which is implicated in metabolic control in type 2 diabetes. Specifically, compounds structurally related to 1-Acetylpiperidine-3-carbohydrazide have shown promise in improving glucose tolerance and metabolic control over study periods, representing a feasible approach to the treatment of early-stage type 2 diabetes (Ahrén et al., 2002).

DNA Interaction and Enzyme Inhibitory Effects

1-Acetylpiperidine-3-carbohydrazide derivatives have been synthesized and analyzed for their interactions with DNA, exhibiting good binding propensity. These compounds have also been investigated for their potential inhibitory effects on enzymes such as topoisomerase I and II, showing concentration-dependent inhibition. Furthermore, their cytotoxicity effects on various carcinoma cell lines have been studied, suggesting potential applications in anticancer drug development (Baş et al., 2019).

Potential Anti-Alzheimer Applications

Derivatives of 1-Acetylpiperidine-3-carbohydrazide have been designed, synthesized, and evaluated for their potential in treating Alzheimer's disease. These compounds have demonstrated inhibitory activity on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's pathology. The compounds have also shown antioxidant capacities and the ability to inhibit Aβ42 self-aggregation, positioning them as potential multifunctional therapeutic agents for Alzheimer's disease (Parlar et al., 2019).

Antioxidant and Antitumor Activities

The carbohydrazide 1, a compound related to 1-Acetylpiperidine-3-carbohydrazide, has been used as a precursor for synthesizing new aromatic C-nucleosides, which have shown significant antioxidant and antitumor activity. These findings indicate the potential of 1-Acetylpiperidine-3-carbohydrazide derivatives in the development of therapeutic agents with antioxidant and antitumor properties (El Sadek et al., 2014).

Safety and Hazards

The safety data sheet for carbohydrazide, a similar compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for research on 1-Acetylpiperidine-3-carbohydrazide and similar compounds could involve exploring their applications in the synthesis of diverse heterocyclic compounds . This could potentially lead to the development of new drug molecules and other useful compounds .

properties

IUPAC Name

1-acetylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBNGADTTDLKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648990
Record name 1-Acetylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1098343-82-8
Record name 1-Acetylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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